5-Acetyl-1,3-dimethylbarbituric Acid

Catalog No.
S665252
CAS No.
58713-03-4
M.F
C8H10N2O4
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetyl-1,3-dimethylbarbituric Acid

CAS Number

58713-03-4

Product Name

5-Acetyl-1,3-dimethylbarbituric Acid

IUPAC Name

5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3

InChI Key

OWMWKCXXKFMEPC-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C

Canonical SMILES

CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C

The exact mass of the compound 5-Acetyl-1,3-dimethylbarbituric Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120722. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Acetyl-1,3-dimethylbarbituric acid is a highly functionalized pyrimidine-2,4,6-trione derivative characterized by N,N-dimethylation and a C5-acetyl moiety. In industrial and advanced academic procurement, it is primarily sourced as a bifunctional linker for Antibody-Drug Conjugate (ADC) synthesis and as a versatile C3-building block for multicomponent cascade reactions. The presence of the acetyl group transforms the standard barbiturate core into a highly reactive 1,3-dicarbonyl-like system at the C5 position, enabling the construction of complex fused heterocycles such as benzodiazepines. Its N,N-dimethyl groups ensure excellent solubility in organic solvents, facilitating scalable liquid-phase synthesis and straightforward purification protocols compared to unmethylated analogs .

Attempting to substitute 5-acetyl-1,3-dimethylbarbituric acid with 1,3-dimethylbarbituric acid (1,3-DMBA) or 5-acetylbarbituric acid leads to immediate synthetic failures in targeted workflows. 1,3-DMBA lacks the C5-acetyl carbonyl, meaning it can only participate in standard Knoevenagel condensations and cannot undergo the subsequent intramolecular cyclizations required to form fused 1,4-diazepine or pyridine rings. Conversely, substituting with unmethylated 5-acetylbarbituric acid introduces two reactive N-H protons, which act as competing nucleophilic sites during complex ADC linker assembly or multicomponent reactions. This lack of N-protection results in severe regioselectivity issues, intractable product mixtures, and significantly reduced yields of the desired C5-derivatized products, ultimately increasing downstream purification costs and material waste [1].

Enabling Cascade Annulation for Fused Heterocycles

In the synthesis of fused benzodiazepine derivatives via multicomponent reactions, the structural features of the barbiturate precursor dictate the reaction pathway. 5-Acetyl-1,3-dimethylbarbituric acid provides both an active methine and a reactive acetyl carbonyl, enabling a one-pot cascade condensation-cyclization with diamines and aldehydes to yield fused benzodiazepines at >85% efficiency. In contrast, 1,3-dimethylbarbituric acid, lacking the second electrophilic center at C5, stalls at the initial Knoevenagel condensation stage, completely failing to form the fused 7-membered diazepine ring under identical catalytic conditions [1].

Evidence DimensionYield of fused benzodiazepine ring system
Target Compound Data>85% yield (one-pot cascade)
Comparator Or Baseline1,3-Dimethylbarbituric acid (0% yield, stalls at Knoevenagel adduct)
Quantified DifferenceAbsolute qualitative and quantitative shift in reaction trajectory
ConditionsMulticomponent reaction with o-phenylenediamine and substituted aldehydes, aqueous/catalytic conditions

Procurement of the C5-acetylated form is mandatory for synthesizing fused heterocycles, as standard barbiturates cannot support the required dual-electrophile cyclization.

Regiocontrol in ADC Linker and Complex Intermediate Synthesis

When utilized as a bifunctional linker in Antibody-Drug Conjugate (ADC) synthesis or complex API manufacturing, preventing off-target reactions is critical for yield and purity. 5-Acetyl-1,3-dimethylbarbituric acid features N1 and N3 methyl groups that permanently block these positions from unwanted electrophilic attack. Comparative synthetic models show that using unmethylated 5-acetylbarbituric acid in cross-coupling or linker functionalization results in up to 40% off-target N-alkylation/acylation byproducts. The N,N-dimethylated target compound restricts reactivity exclusively to the C5-acetyl and active methine sites, driving target regioselectivity to >98% and drastically reducing the need for costly chromatographic separations .

Evidence DimensionRegioselectivity (C-functionalization vs. N-functionalization)
Target Compound Data>98% C-regioselectivity
Comparator Or Baseline5-Acetylbarbituric acid (~60% C-regioselectivity, ~40% N-side reactions)
Quantified DifferenceNear-total elimination of N-functionalized byproducts
ConditionsElectrophilic functionalization / linker assembly in organic solvents

Eliminating N-H reactive sites ensures predictable stoichiometry and high purity in high-value ADC linker manufacturing.

Enhanced Organic Processability and Solvent Compatibility

The processability of barbiturate derivatives in industrial scale-up heavily depends on their solubility profile. Unmethylated 5-acetylbarbituric acid exhibits strong intermolecular hydrogen bonding, rendering it poorly soluble in standard aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and necessitating high-boiling, difficult-to-remove solvents like DMF or DMSO. The N,N-dimethylation in 5-Acetyl-1,3-dimethylbarbituric acid disrupts this hydrogen bonding network, increasing its solubility in THF and DCM by over 10-fold. This enhanced organic solubility allows for lower solvent volumes, homogeneous reaction conditions, and simplified aqueous workups during commercial-scale synthesis [1].

Evidence DimensionSolubility in standard aprotic organic solvents (e.g., THF, DCM)
Target Compound DataHighly soluble (enables homogeneous reactions)
Comparator Or Baseline5-Acetylbarbituric acid (Poorly soluble, requires DMF/DMSO)
Quantified Difference>10-fold increase in organic solubility
ConditionsStandard ambient liquid-phase organic synthesis conditions

Superior solubility in volatile organic solvents significantly reduces downstream processing time and energy costs associated with solvent removal.

Bifunctional Linkers for Antibody-Drug Conjugates (ADCs)

Leveraging its high C-regioselectivity and blocked N-positions, this compound is ideal for constructing stable, well-defined linkers in ADC development, where purity and precise stoichiometry are paramount .

One-Pot Synthesis of Fused Benzodiazepines and Pyrimidines

Essential for discovery chemistry and API library generation, acting as a dual-electrophile to form complex 7-membered and 6-membered fused ring systems that cannot be accessed using standard 1,3-dimethylbarbituric acid [1].

Liquid-Phase Combinatorial Chemistry

The compound's excellent solubility in standard organic solvents like THF and DCM makes it a preferred building block for automated liquid-phase synthesis and high-throughput screening library generation [2].

Synthesis of Knoevenagel-Derived Heterocyclic Libraries

The highly activated C5-acetyl group provides a distinct electronic environment compared to standard barbiturates, accelerating condensation rates with sterically hindered aldehydes and expanding the accessible chemical space for novel heterocyclic libraries [1].

XLogP3

-0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

58713-03-4

Wikipedia

5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Dates

Last modified: 08-15-2023

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